molecular formula C16H17Cl2N5O3S2 B13365110 6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365110
M. Wt: 462.4 g/mol
InChI Key: CULMDZAJONSPBN-UHFFFAOYSA-N
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Description

6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 3-amino-1-(methylsulfonyl)piperidine to form the desired triazolothiadiazole compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Cyclization: The compound can undergo cyclization reactions to form additional heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its enzyme inhibition properties, it is studied for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For example:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole-thiadiazole core but with different substituents, leading to different pharmacological profiles.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazole rings, resulting in unique biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and make it a valuable compound for research and development.

Properties

Molecular Formula

C16H17Cl2N5O3S2

Molecular Weight

462.4 g/mol

IUPAC Name

6-[(2,4-dichlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17Cl2N5O3S2/c1-28(24,25)22-6-2-3-10(8-22)15-19-20-16-23(15)21-14(27-16)9-26-13-5-4-11(17)7-12(13)18/h4-5,7,10H,2-3,6,8-9H2,1H3

InChI Key

CULMDZAJONSPBN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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